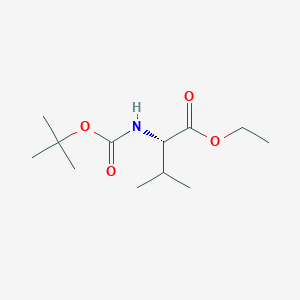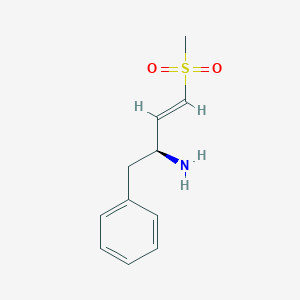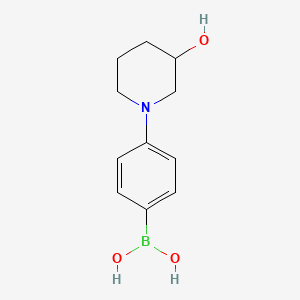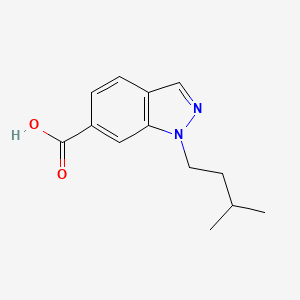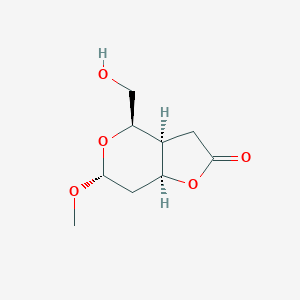
Methyl 2-deoxy-beta-D-alloside 3,4-carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-deoxy-beta-D-alloside 3,4-carbonate is a specialty compound used primarily in proteomics research. It has the molecular formula C9H14O5 and a molecular weight of 202.20 . This compound is known for its unique structure and properties, making it valuable in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-beta-D-alloside 3,4-carbonate typically involves the protection of hydroxyl groups followed by selective deprotection and carbonate formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-deoxy-beta-D-alloside 3,4-carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted products, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
Methyl 2-deoxy-beta-D-alloside 3,4-carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Mécanisme D'action
The mechanism of action of Methyl 2-deoxy-beta-D-alloside 3,4-carbonate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes and metabolic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-deoxy-alpha-D-alloside 3,4-carbonate
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
Uniqueness
Methyl 2-deoxy-beta-D-alloside 3,4-carbonate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo selective reactions and its role in specific biochemical pathways make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C9H14O5 |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
(3aS,4R,6R,7aS)-4-(hydroxymethyl)-6-methoxy-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one |
InChI |
InChI=1S/C9H14O5/c1-12-9-3-6-5(2-8(11)13-6)7(4-10)14-9/h5-7,9-10H,2-4H2,1H3/t5-,6-,7-,9+/m0/s1 |
Clé InChI |
CEVALZNMSHYICJ-BMLSCUAFSA-N |
SMILES isomérique |
CO[C@H]1C[C@H]2[C@H](CC(=O)O2)[C@@H](O1)CO |
SMILES canonique |
COC1CC2C(CC(=O)O2)C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



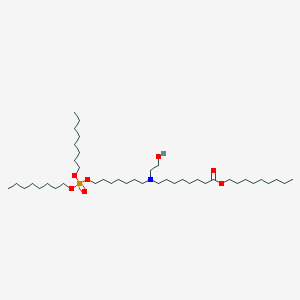
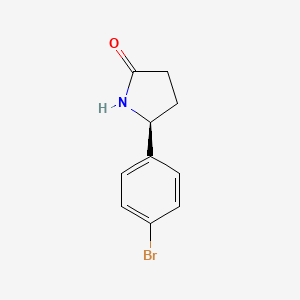
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)

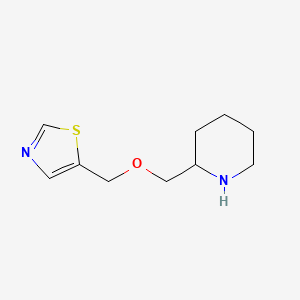
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
